

Methyl 2-bromo-6-fluorobenzoate: A Technical Guide for Chemical Researchers

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Compound of Interest

Compound Name: Methyl 2-bromo-6-fluorobenzoate

Cat. No.: B1365335

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This in-depth technical guide provides a comprehensive overview of **Methyl 2-bromo-6-fluorobenzoate**, a key building block in modern organic synthesis. Tailored for researchers, scientists, and professionals in drug development and agrochemical innovation, this document delves into the compound's commercial availability, physicochemical properties, safety protocols, and its versatile applications in the synthesis of complex molecules.

Introduction and Physicochemical Properties

Methyl 2-bromo-6-fluorobenzoate, with the CAS number 820236-81-5, is a halogenated aromatic ester. Its unique substitution pattern, featuring a bromine and a fluorine atom ortho to the methyl ester group, imparts specific reactivity that makes it a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals.^{[1][2]} The strategic placement of these functional groups allows for selective transformations, such as cross-coupling reactions and nucleophilic aromatic substitutions.

A summary of its key physicochemical properties is presented below:

Property	Value	Source
Molecular Formula	C ₈ H ₆ BrFO ₂	[1]
Molecular Weight	233.03 g/mol	[1]
IUPAC Name	methyl 2-bromo-6-fluorobenzoate	[1]
CAS Number	820236-81-5	[1]
Appearance	Colorless to light yellow liquid or solid	[3][4]
Purity (Typical)	≥98%	[5][6][7]
Density	~1.6 g/cm ³	[1]
SMILES	<chem>COC(=O)C1=C(C=CC=C1Br)F</chem>	[1]

Commercial Availability and Procurement

Methyl 2-bromo-6-fluorobenzoate is readily available from a variety of chemical suppliers, catering to both research and development and bulk manufacturing needs. The compound is typically offered at a purity of 98% or higher. When sourcing this material, it is crucial to consider the supplier's quality control measures and the provided analytical data, such as NMR, HPLC, and LC-MS, to ensure consistency for research applications.

Below is a comparative table of representative suppliers:

Supplier	Purity	Available Quantities	Additional Information
Alfa Chemistry	98%	Inquire	Product #, ACM820236815[5]
AChemBlock	98%	Inquire	Catalog ID: Q67644[6]
Apollo Scientific	98%	1g, 5g, 10g	In stock in UK and US[7]
ChemicalBook	Varies	Varies	Lists multiple suppliers from China and India[8]

Safety, Handling, and Storage

Due to its hazardous nature, proper safety precautions must be observed when handling **Methyl 2-bromo-6-fluorobenzoate**. The compound is classified as harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1][7]

Key Safety Protocols:

- Personal Protective Equipment (PPE): Always wear appropriate protective gloves, clothing, eye protection, and face protection.[9]
- Ventilation: Use only in a well-ventilated area, such as a fume hood, to avoid inhalation of vapors.[9]
- Handling: Avoid contact with skin and eyes. Wash hands thoroughly after handling.[9]
- Storage: Store in a dry, cool, and well-ventilated place in a tightly closed container. Keep away from oxidizing agents.[6][9]

In case of accidental exposure, consult the Safety Data Sheet (SDS) for detailed first-aid measures.[10]

Synthetic Utility and Key Reactions

The synthetic value of **Methyl 2-bromo-6-fluorobenzoate** lies in its ability to serve as a versatile scaffold for the construction of more complex molecules. The bromine atom is particularly amenable to a variety of cross-coupling reactions, while the fluorine atom and the ester group can be targeted in subsequent synthetic steps.

Caption: Synthetic pathways involving **Methyl 2-bromo-6-fluorobenzoate**.

Representative Synthetic Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of **Methyl 2-bromo-6-fluorobenzoate** with an arylboronic acid.

Materials:

- **Methyl 2-bromo-6-fluorobenzoate**
- Arylboronic acid (1.1 equivalents)
- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, 2-5 mol%)
- Base (e.g., K_2CO_3 or Cs_2CO_3 , 2-3 equivalents)
- Anhydrous solvent (e.g., Toluene, Dioxane, or DME)

Procedure:

- To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add **Methyl 2-bromo-6-fluorobenzoate**, the arylboronic acid, and the base.
- Add the anhydrous solvent, followed by the palladium catalyst.
- Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).
- Upon completion, cool the reaction to room temperature and quench with water.
- Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography to yield the desired biaryl compound.

The resulting biaryl structures are common motifs in many biologically active molecules.

Applications in Research and Development

Halogenated benzoic acid derivatives, including **Methyl 2-bromo-6-fluorobenzoate**, are pivotal intermediates in the synthesis of a wide array of compounds with significant biological activity.^[11] Their applications span various therapeutic areas and agrochemical research.

- **Pharmaceuticals:** These compounds serve as building blocks for the synthesis of anticancer agents, antidepressants, antiviral drugs, and analgesics.^{[2][3]} For instance, related fluorobenzoic acids are key starting materials for the synthesis of enzalutamide and Venclexta.^[12]
- **Agrochemicals:** They are utilized in the development of novel herbicides and pesticides.^[2]
- **Materials Science:** There is also emerging use in the synthesis of advanced polymers and coatings.^[2]

The presence of both bromine and fluorine substituents allows for the creation of diverse chemical libraries for drug discovery and lead optimization.

Conclusion

Methyl 2-bromo-6-fluorobenzoate is a commercially accessible and synthetically versatile building block with significant applications in the chemical and pharmaceutical industries. Its unique structural features enable a wide range of chemical transformations, making it a valuable tool for the synthesis of complex and biologically active molecules. A thorough understanding of its properties, reactivity, and safe handling procedures is essential for its effective utilization in research and development.

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